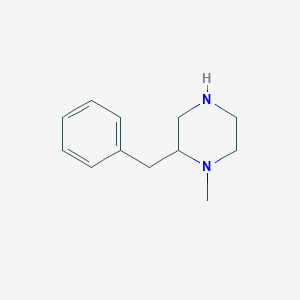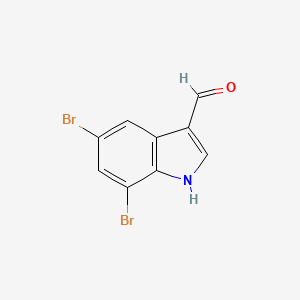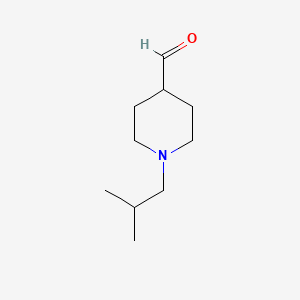
cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide is a chemical compound with the molecular formula C13H16FNO It is known for its unique structural features, including a fluorocyclopropyl group and a phenylethylacetamide moiety
準備方法
The synthesis of cis-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorocyclopropyl Group: This step involves the cyclopropanation of an appropriate alkene with a fluorinating agent under controlled conditions.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction, where a suitable phenylethyl halide reacts with an intermediate.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or a similar reagent.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
化学反応の分析
cis-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorocyclopropyl group, where nucleophiles like amines or thiols replace the fluorine atom, forming new derivatives.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
科学的研究の応用
cis-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of cis-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclopropyl group is known to enhance the compound’s binding affinity and selectivity, while the phenylethylacetamide moiety contributes to its overall stability and bioavailability. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
cis-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide can be compared with other similar compounds, such as:
cis-2-chlorocyclopropyl)-N-(®-1-phenylethyl)acetamide: This compound has a chlorine atom instead of fluorine, which affects its reactivity and biological activity.
trans-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide: The trans isomer has different stereochemistry, leading to variations in its chemical and biological properties.
cis-2-fluorocyclopropyl)-N-((S)-1-phenylethyl)acetamide: The (S)-enantiomer has a different configuration at the chiral center, which can influence its interactions with biological targets.
特性
CAS番号 |
127199-12-6 |
|---|---|
分子式 |
C12H14FNO |
分子量 |
207.24 g/mol |
IUPAC名 |
(1R,2R)-2-fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H14FNO/c1-8(9-5-3-2-4-6-9)14-12(15)10-7-11(10)13/h2-6,8,10-11H,7H2,1H3,(H,14,15)/t8-,10+,11-/m1/s1 |
InChIキー |
XWUIVRLWEGBPDB-DVVUODLYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2F |
異性体SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@H]2C[C@H]2F |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B3418621.png)










